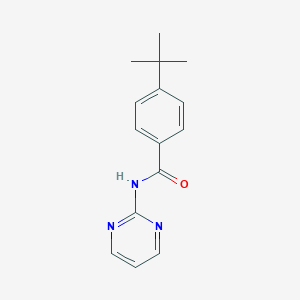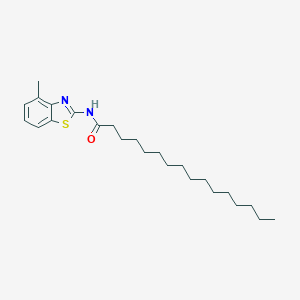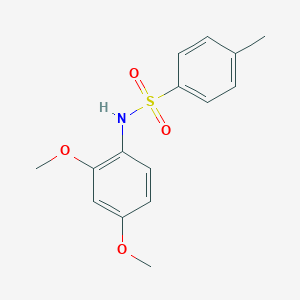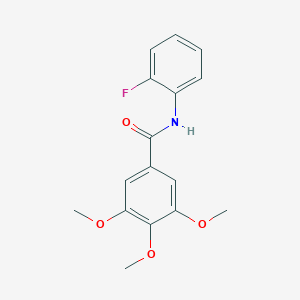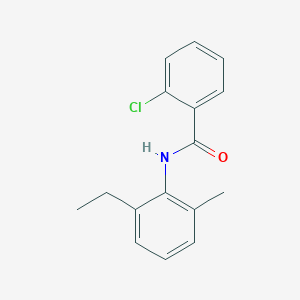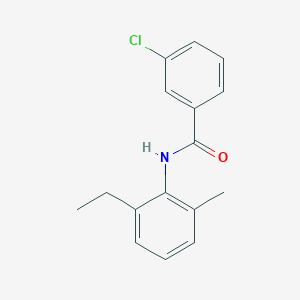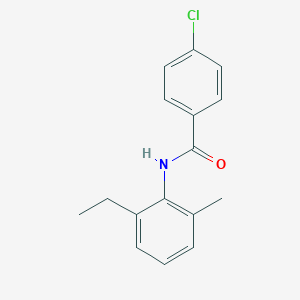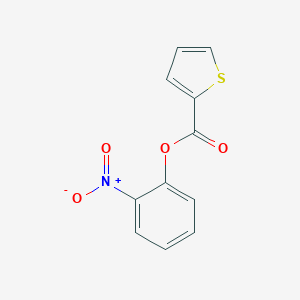![molecular formula C19H14ClNO B291242 N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291242.png)
N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide: is an organic compound with the molecular formula C19H14ClNO It is a biphenyl derivative where a carboxamide group is attached to the 4-position of the biphenyl ring, and a chlorine atom is attached to the 2-position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with 2-chloroaniline. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions: N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
Chemistry: N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is used as a building block in organic synthesis. It can be utilized to create more complex molecules for various applications, including the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties.
作用机制
The mechanism of action of N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- N-(2-chlorophenyl)benzamide
- N-(2-chlorophenyl)acetamide
- N-(2-chlorophenyl)thiourea
Comparison: N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
属性
分子式 |
C19H14ClNO |
|---|---|
分子量 |
307.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI 键 |
MVVLSQUHKHICOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


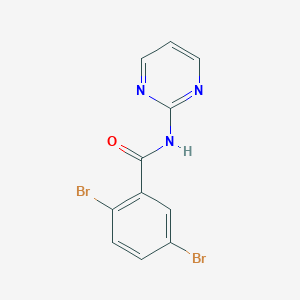
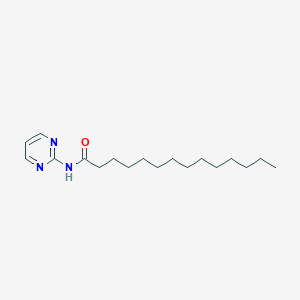
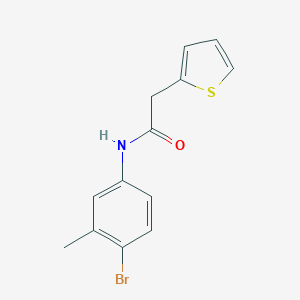
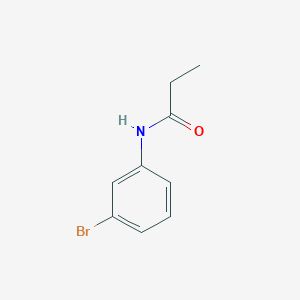
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
